4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine
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Overview
Description
4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine is a complex organic compound It is characterized by its intricate structure, which includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine typically involves multiple stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the synthesis process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The hydrogen atoms in the hydroxyl groups can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals
Mechanism of Action
The mechanism of action of 4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine involves its interaction with specific molecular targets. The hydroxyl groups and the cyclopenta[a]phenanthrene core play crucial roles in binding to these targets, modulating their activity. The compound may influence various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4R)-4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
- **N-((4R)-4-((3R,5S,9S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoyl)-N-methylglycine
Uniqueness
What sets 4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine apart is its specific combination of functional groups and its structural complexity. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Properties
CAS No. |
6337-92-4 |
---|---|
Molecular Formula |
C28H50N2O4 |
Molecular Weight |
478.7 g/mol |
IUPAC Name |
4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine |
InChI |
InChI=1S/C24H40O4.C4H10N2/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;1-2-6-4-3-5-1/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);5-6H,1-4H2 |
InChI Key |
DICZSHXMAVGQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.C1CNCCN1 |
Origin of Product |
United States |
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